L-Allose vs. D-Allose: Differential Affinity for L-Ribose Isomerase (EC 5.3.1.6)
L-allose exhibits approximately 8% lower Km (higher binding affinity) for L-ribose isomerase compared to D-allose under identical assay conditions, indicating that the L-enantiomer is the kinetically preferred substrate for this enzyme [1].
| Evidence Dimension | Michaelis constant (Km) for L-ribose isomerase (EC 5.3.1.6) |
|---|---|
| Target Compound Data | Km = 98 mM |
| Comparator Or Baseline | D-allose: Km = 106 mM |
| Quantified Difference | 8% lower Km (Δ = 8 mM) |
| Conditions | 50 mM Tris-HCl buffer, pH 7.5, 65°C |
Why This Matters
Lower Km for L-allose indicates tighter enzyme binding, making it the more efficient substrate for L-ribose isomerase-mediated rare sugar bioproduction workflows using this enzyme system.
- [1] BRENDA Enzyme Database. EC 5.3.1.6 – L-ribose isomerase. KM Value search results for L-allose and D-allose. Reference 693296. Accessed 2025. View Source
